2-(5-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
The compound “2-(5-Bromothiophen-2-yl)acetic acid” is related and has a molecular weight of 221.07 . Another related compound is “5-Bromothiophene-2-boronic acid” with a molecular weight of 206.85 .
Synthesis Analysis
There are several methods for synthesizing thiophene derivatives. For example, “5,10,15,20-tetra(thiophen-2-yl) porphyrin (P1)” and “5,10,15,20-tetrakis(5-Bromothiophen-2-yl) porphyrin (P2)” were synthesized and their chemical structures were confirmed based on elemental analysis and spectral data .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For instance, the title compound “2-(5-bromothiophen-2-yl)acetonitrile” was found to be nearly planar with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .Chemical Reactions Analysis
In one study, a chalcone derivative, “1-(5-bromothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (BTDMP)”, was synthesized and grown as a high-quality single crystal by the slow evaporation solution growth technique .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, “2-(5-Bromothiophen-2-yl)acetic acid” should be stored in a dark place, in an inert atmosphere, and under -20°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(5-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it's used as a precursor for Suzuki cross-coupling reactions, producing a range of aryl(hetaryl)boronic acids derivatives (Dawood, Elamin, & Faraga, 2015). In another study, its derivatives were synthesized and showed promising antibacterial activity against various bacterial strains, indicating potential medicinal applications (Sapijanskaitė-Banevič et al., 2020).
Structural and Computational Studies
The compound's derivatives have been subject to structural and computational studies to understand their properties better. For example, studies have investigated their structural features through computational applications, including density functional theory (DFT) calculations to understand their electronic structure and non-linear optical (NLO) properties (Kanwal et al., 2022). Another study focused on the synthesis of novel thiophene-based derivatives and their structural and spasmolytic activity, providing insights into their potential pharmacological applications (Rasool et al., 2020).
Antimicrobial and Antifungal Evaluation
Several studies have explored the antimicrobial and antifungal potential of compounds derived from this compound. These compounds have been synthesized and evaluated for their bioactivity, indicating their potential use in developing new antimicrobial agents. For instance, compounds were tested for their activity against various microorganisms, including Staphylococcus aureus and Candida albicans (Atta et al., 2011). Another study synthesized and evaluated a series of imidazo[2,1-b]-1,3,4-thiadiazoles, displaying moderate activity against various microorganisms (Mansour et al., 2020).
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives are often involved in suzuki-miyaura coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The suzuki-miyaura coupling reactions, in which thiophene derivatives often participate, involve the transmetalation of organoboron reagents . This suggests that the compound may influence pathways involving carbon-carbon bond formation.
Result of Action
The involvement of thiophene derivatives in suzuki-miyaura coupling reactions suggests that they may play a role in the formation of carbon-carbon bonds, which are fundamental to many biological processes .
Action Environment
It’s worth noting that the success of suzuki-miyaura coupling reactions, which thiophene derivatives often participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by similar environmental factors.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S2/c9-6-2-1-5(14-6)7-10-4(3-13-7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZRHVVOWUHQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094293-74-9 | |
Record name | 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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